WYE-354

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

WYE-354 is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR), which plays a critical role in cell growth, proliferation, and survival. As an ATP-competitive kinase inhibitor, WYE-354 exhibits an IC50 value of approximately 5 nM against mTOR, making it one of the most effective compounds in its class . The compound's structure consists of a heterocyclic framework that contributes to its high specificity and potency against mTOR, distinguishing it from other inhibitors.

WYE-354 primarily functions through competitive inhibition of the ATP-binding site of mTOR. This mechanism leads to the inhibition of downstream signaling pathways involved in cellular growth and metabolism. Notably, WYE-354 has been shown to enhance the accumulation of other chemotherapeutic agents, such as Adriamycin and paclitaxel, by inhibiting the ATP-binding cassette sub-family B member 1 (ABCB1) transporter . This interaction suggests that WYE-354 can modulate drug resistance mechanisms in cancer cells.

WYE-354 demonstrates significant biological activity by restoring sensitivity to chemotherapeutic agents in multidrug-resistant cancer cells. For instance, it has been shown to reverse Adriamycin resistance by inhibiting ABCB1-mediated efflux, leading to increased intracellular concentrations of the drug . Additionally, WYE-354 stimulates ABCB1 ATPase activity, which is indicative of its role in modulating drug transport mechanisms .

The synthesis of WYE-354 typically involves multi-step organic reactions. While specific proprietary methods may vary among manufacturers, the general approach includes:

- Formation of Heterocyclic Core: Initial reactions often involve cyclization processes to form the heterocyclic structure.

- Functionalization: Subsequent steps introduce various functional groups that enhance biological activity and selectivity.

- Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level (≥99%) .

WYE-354 has several applications in both research and clinical settings:

- Cancer Treatment: It is primarily investigated for its potential to overcome drug resistance in cancer therapy.

- Research Tool: Used extensively in studies exploring mTOR signaling pathways and their implications in various diseases.

- Combination Therapy: It is being evaluated for use in combination with other chemotherapeutic agents to enhance efficacy against resistant tumors.

Interaction studies have revealed that WYE-354 can significantly alter the pharmacokinetics of other drugs by inhibiting ABCB1 transporter activity. For example:

- Increased Drug Accumulation: WYE-354 enhances the intracellular accumulation of paclitaxel and Adriamycin in resistant cell lines .

- Competitive Inhibition: It competes with other substrates at the ABCB1 binding site, potentially leading to enhanced cytotoxicity of co-administered drugs .

WYE-354 shares similarities with several other mTOR inhibitors and ABCB1 modulators. Here are a few notable compounds:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Rapamycin | mTOR inhibitor | Natural product; binds FKBP12 |

| Everolimus | mTOR inhibitor | Used clinically for organ transplant rejection |

| Temsirolimus | mTOR inhibitor | Approved for renal cell carcinoma |

| Torin 1 | mTOR inhibitor | Dual inhibitor of mTORC1 and mTORC2 |

| Verapamil | Calcium channel blocker | Known ABCB1 inhibitor; used for drug interactions |

Uniqueness of WYE-354: Unlike many traditional mTOR inhibitors that may have broader effects on cellular signaling pathways, WYE-354 is distinguished by its high specificity for mTOR and its ability to modulate drug transport mechanisms effectively.

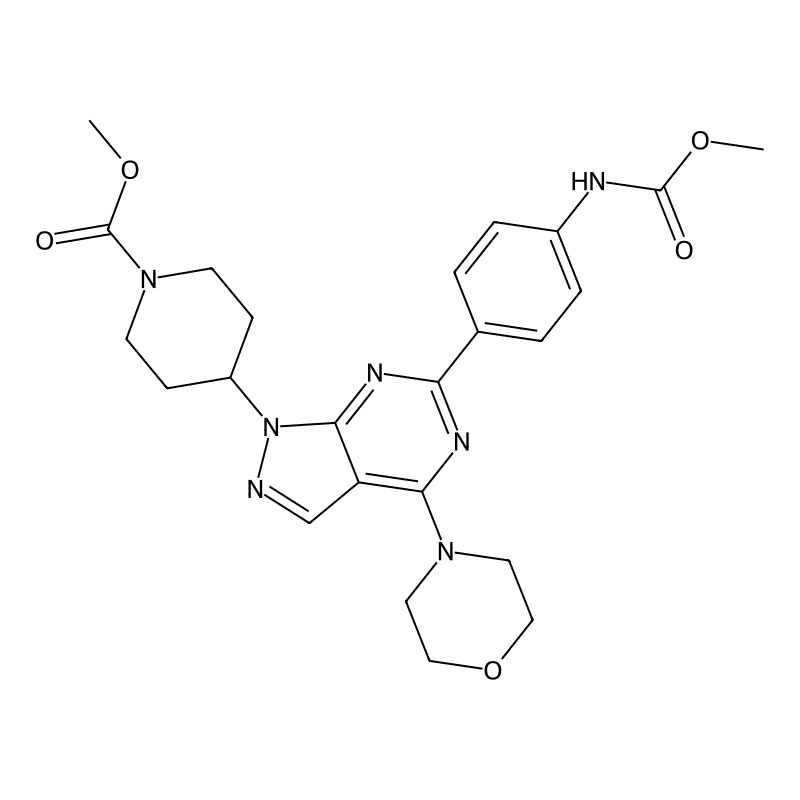

WYE-354 is a synthetic pyrazolopyrimidine derivative with the IUPAC name methyl 4-[6-(4-((methoxycarbonyl)amino)phenyl)-4-morpholin-4-ylpyrazolopyrimidin-1-yl]piperidine-1-carboxylate. Its molecular formula is C₂₄H₂₉N₇O₅, and it has a molecular weight of 495.53 g/mol.

The structure features:

- A pyrazolopyrimidine core with a morpholine substituent at position 4.

- A piperidine ring at position 1, functionalized with a methyl carbamate group.

- A para-substituted phenyl group at position 6, linked via a urea moiety.

SMILES Notation:COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5.

InChI Key:IMXHGCRIEAKIBU-UHFFFAOYSA-N.

Physicochemical Characteristics: Solubility, Stability, and Crystallography

Solubility

WYE-354 exhibits poor aqueous solubility but is highly soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 50 mg/mL. It is insoluble in water and ethanol.

| Solvent | Solubility (25°C) |

|---|---|

| DMSO | ≥49.6 mg/mL |

| Water | Insoluble |

| Ethanol | Insoluble |

Stability

The compound is stable at -20°C under inert conditions but degrades upon prolonged exposure to light or moisture. Lyophilized powders retain integrity for >24 months when stored in sealed containers.

Crystallography

Crystalline forms of WYE-354 have been characterized via X-ray powder diffraction (XRPD). A notable polymorph (Form I) displays distinct peaks at 2θ = 8.2°, 12.5°, and 17.3°, with a monoclinic crystal system and space group P2₁/c. Hydrogen bonding between the urea carbonyl and morpholine oxygen contributes to lattice stability.

Dual Targeting of mechanistic Target of Rapamycin Complex 1 and mechanistic Target of Rapamycin Complex 2 Complexes

WYE-354 exhibits equipotent inhibition of both mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2 activities, representing a significant advancement over rapamycin and its analogs that selectively target mechanistic target of rapamycin complex 1 [13] [16]. In HEK293 immune complex kinase assays utilizing S6 kinase 1 and protein kinase B as respective substrates, WYE-354 demonstrates inhibitory concentration fifty values of less than 200 nanomolar for both complexes [13] [21]. The dual targeting capability enables simultaneous blockade of mechanistic target of rapamycin complex 1-mediated substrate phosphorylation, including ribosomal protein S6 kinase 1 at threonine 389 and eukaryotic translation initiation factor 4E-binding protein 1 at threonine 37/46, as well as mechanistic target of rapamycin complex 2-mediated protein kinase B phosphorylation at serine 473 [13] [16].

The compound effectively inhibits both complexes in response to diverse stimuli including growth factors, amino acids, and hyperactive phosphatidylinositol 3-kinase/protein kinase B signaling [13] [16]. Unlike rapamycin-based inhibitors that require prolonged exposure to achieve maximal efficacy, WYE-354 demonstrates acute inhibition of mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2 substrate phosphorylation within minutes of treatment [10] [11]. This rapid onset of action correlates with direct adenosine triphosphate-competitive binding rather than the protein-protein interaction disruption mechanism employed by rapamycin [13] [23].

Adenosine Triphosphate-Competitive Binding Kinetics and Selectivity Profiling

WYE-354 demonstrates exceptional selectivity for mechanistic target of rapamycin over related phosphatidylinositol 3-kinase isoforms, with greater than 100-fold selectivity over phosphatidylinositol 3-kinase alpha and greater than 500-fold selectivity over phosphatidylinositol 3-kinase gamma [1] [4] [21]. Comprehensive kinome-wide selectivity profiling using chemical proteomics and enzymatic activity assays against 97 recombinant protein kinases revealed that WYE-354 exhibits minimal off-target activity at concentrations up to 10 micromolar [15] [18]. The compound demonstrated binding interactions only with p38 kinases and phosphatidylinositol 3-kinase isoforms, while showing no significant inhibition of 24 other tested kinases with inhibitory concentration fifty values exceeding 50 micromolar [15] [16].

Table 1: WYE-354 Selectivity Profile Against Kinase Targets

| Target | Inhibitory Concentration Fifty | Selectivity vs mechanistic Target of Rapamycin | Reference |

|---|---|---|---|

| mechanistic Target of Rapamycin kinase | 5 nanomolar | 1 | [1] [3] [4] |

| mechanistic Target of Rapamycin Complex 1 | <200 nanomolar | 1 | [13] |

| mechanistic Target of Rapamycin Complex 2 | <200 nanomolar | 1 | [13] |

| Phosphatidylinositol 3-kinase alpha | 1,890 nanomolar | 378-fold | [1] [3] [4] |

| Phosphatidylinositol 3-kinase gamma | 7,370 nanomolar | 1,474-fold | [1] [3] [4] |

| Other protein kinases (24 tested) | >50,000 nanomolar | >10,000-fold | [15] [16] |

The adenosine triphosphate-competitive nature of WYE-354 binding has been confirmed through enzymatic assays demonstrating competitive inhibition patterns with increasing adenosine triphosphate concentrations [12] [13]. In cellular assays, WYE-354 selectively inhibits phosphorylation of ribosomal protein S6 kinase 1 at threonine 389 and protein kinase B at serine 473 at significantly lower concentrations than phosphorylation of protein kinase B at threonine 308, which serves as a readout for phosphatidylinositol 3-kinase-phosphoinositide-dependent kinase 1 activity [13] [18]. This selectivity profile confirms mechanistic target of rapamycin-specific inhibition in cellular environments.

Structural Basis for Specificity Over Phosphatidylinositol 3-Kinase Isoforms

The structural basis for WYE-354 selectivity over phosphatidylinositol 3-kinase isoforms involves specific interactions within the adenosine triphosphate-binding pocket of mechanistic target of rapamycin that are not favorably accommodated by phosphatidylinositol 3-kinase catalytic domains [23] [26]. The mechanistic target of rapamycin kinase domain adopts a two-lobe structure characteristic of both phosphatidylinositol 3-kinase and canonical protein kinase families, consisting of an amino-terminal lobe, a larger carboxyl-terminal lobe, and an intervening cleft that binds adenosine triphosphate [26] [27]. The mechanistic target of rapamycin catalytic site is formed by three key regions: the hinge region containing valine 2240, the affinity pocket encompassing lysine 2187, glutamate 2190, aspartate 2195, tyrosine 2225, and aspartate 2357, and the solvent-exposed area [23] [26].

Table 2: Key Structural Differences Between mechanistic Target of Rapamycin and Phosphatidylinositol 3-Kinase Binding Sites

| Structural Feature | mechanistic Target of Rapamycin | Phosphatidylinositol 3-Kinase alpha | Selectivity Impact |

|---|---|---|---|

| Hinge region residue | Valine 2240 | Valine 850 | Moderate |

| Adjacent aromatic residue | Tryptophan 2239 | Different residue | High |

| Affinity pocket depth | Deep, recessed | Shallower | High |

| Active site accessibility | Restricted by FKBP12-rapamycin binding domain | More accessible | Moderate |

| Hydrophobic pocket formation | Induced fit mechanism | Less pronounced | High |

The pyrazolopyrimidine core of WYE-354 functions as an adenine mimetic, forming critical hydrogen bonds with the backbone amide nitrogen of valine 2240 and the backbone oxygen of glycine 2238 in the hinge region [23] [24]. The specificity for mechanistic target of rapamycin over phosphatidylinositol 3-kinase isoforms arises from subtle but important differences in the arrangement of non-conserved residues surrounding the adenosine triphosphate-binding pocket [17] [34]. The tryptophan-valine replacement at position 2239 in mechanistic target of rapamycin versus the corresponding residue in phosphatidylinositol 3-kinase alpha likely contributes to the observed selectivity through differential stacking interactions with the inhibitor scaffold [23] [26].

In Vitro Anti-Proliferative Activity Across Cell Lines

WYE-354 demonstrates potent anti-proliferative activity across a diverse spectrum of cancer cell lines, establishing its broad therapeutic potential [1] [2]. The compound exhibits particularly robust efficacy against multiple tumor types, with inhibitory concentration fifty values ranging from 0.28 to 2.3 micromolar across various cancer cell lines including MDA-MB-361, MDA-MB-231, MDA-MB-468, LNCaP, A498, and HCT116 [1] [2]. This selectivity profile indicates that WYE-354 potently inhibits proliferation in tumor cell lines with significantly greater potency than its effects on phosphatidylinositol 3-kinase alpha and phosphatidylinositol 3-kinase gamma, demonstrating more than 100-fold selectivity for mammalian target of rapamycin over phosphatidylinositol 3-kinase alpha and more than 500-fold selectivity over phosphatidylinositol 3-kinase gamma [1] [2].

The anti-proliferative effects of WYE-354 extend beyond breast cancer cell lines to include gallbladder cancer cells, where treatment with concentrations ranging from 0.1 to 10 micromolar significantly reduced cell viability starting at 1 micromolar concentration after 24 hours of exposure in both G-415 and TGBC-2TKB cell lines [3] [4]. In glioblastoma models, WYE-354 treatment at concentrations between 0.3 and 10 micromolar significantly blocks mammalian target of rapamycin signaling and Akt activation in U87MG cells [2] [5]. The compound also demonstrates significant anti-survival and anti-proliferative activity when administered to both primary patient-derived and established colon cancer cell lines, including HCT-116, HT-29, Caco-2, LoVo, and DLD-1 lines [6] [7].

| Cell Line | Cancer Type | IC50 (μM) | Concentration Range | Treatment Duration | Efficacy |

|---|---|---|---|---|---|

| MDA-MB-361 | Breast Cancer | 0.28-2.3 | 0.28-2.3 μM | 72 hours | Potent inhibition [1] [2] |

| MDA-MB-231 | Breast Cancer | 0.28-2.3 | 0.28-2.3 μM | 72 hours | Potent inhibition [1] [2] |

| MDA-MB-468 | Breast Cancer | 0.28-2.3 | 0.28-2.3 μM | 72 hours | Potent inhibition [1] [2] |

| LNCaP | Prostate Cancer | 0.28-2.3 | 0.28-2.3 μM | 72 hours | Potent inhibition [1] [2] |

| HCT116 | Colorectal Cancer | 0.28-2.3 | 0.28-2.3 μM | 72 hours | Potent inhibition [1] [2] |

| G-415 | Gallbladder Cancer | 1.0 | 0.1-10 μM | 24-72 hours | Significant reduction [3] [4] |

| U87MG | Glioblastoma | 0.3-1.0 | 0.3-10 μM | 72 hours | Significant blocking [2] [5] |

Induction of Caspase-Dependent Apoptosis

WYE-354 treatment activates caspase-dependent apoptosis pathways across multiple cancer cell models, providing a mechanistic basis for its anti-tumor efficacy [6] [7]. In colon cancer cells, WYE-354 treatment specifically activated caspase-dependent apoptosis, which was mechanistically linked to the blocking of both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2 activation [6] [7]. The apoptotic response induced by WYE-354 is consistently accompanied by caspase activation across diverse tumor cell lines [1] [2] [8].

The apoptosis induced by WYE-354 demonstrates temporal progression, with caspase activation typically observed within 24 to 72 hours of treatment initiation [6] [3] [7]. This apoptotic response is particularly pronounced in established colorectal cancer cell lines including HCT-116, HT-29, Caco-2, LoVo, and DLD-1, where caspase-dependent apoptosis occurs in conjunction with the dual inhibition of mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2 [6] [7]. In gallbladder cancer models, caspase activation accompanies the significant reduction in cell viability observed at therapeutic concentrations between 1 and 10 micromolar [3].

| Cell Model | Apoptosis Markers | Concentration | Time Course | Mechanism |

|---|---|---|---|---|

| Colon cancer cells | Caspase activation | Therapeutic doses | 24-72 hours | mTORC1/2 blocking [6] [7] |

| HCT-116 | Caspase-dependent apoptosis | Various concentrations | 24-72 hours | mTORC1/2 inhibition [6] [7] |

| Gallbladder cancer cells | Caspase activation | 1-10 μM | 24-48 hours | mTOR pathway inhibition [3] |

| Patient-derived primary cells | Caspase-dependent apoptosis | Therapeutic doses | 24-72 hours | mTORC1/2 dual inhibition [6] [7] |

Cell Cycle Arrest in G1 Phase

WYE-354 induces strong G1 cell cycle arrest in both rapamycin-sensitive and rapamycin-resistant cancer cell lines, demonstrating superior efficacy compared to traditional allosteric mammalian target of rapamycin inhibitors [9] [10] [11]. This G1 arrest mechanism represents a fundamental difference from rapamycin and rapalogs, which primarily target mammalian target of rapamycin complex 1 while leaving mammalian target of rapamycin complex 2 largely unaffected [9] [10]. The compound effectively induces G1 phase arrest across multiple tumor cell lines at concentrations ranging from 0.28 to 2.3 micromolar, with the arrest being sustained and accompanied by caspase activation [1] [2] [8].

In HEK293 cells, WYE-354 at concentrations between 0.2 and 5 micromolar effectively inhibits both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2, leading to effective cell cycle arrest [2] [10]. The G1 arrest induced by WYE-354 is mechanistically linked to the inhibition of key cell cycle regulatory pathways, including the blocking of mammalian target of rapamycin signaling and Akt activation in U87MG and MDA361 cells at concentrations between 0.3 and 10 micromolar [2] [5]. In gallbladder cancer cells, WYE-354 treatment results in G1 phase arrest that is associated with a reduction in phospho-P70S6K expression, indicating effective downstream pathway inhibition [3].

| Cell Model | G1 Arrest Efficacy | Concentration Range | Associated Effects | Duration |

|---|---|---|---|---|

| Multiple tumor cell lines | Strong G1 arrest | 0.28-2.3 μM | Caspase activation [1] [2] | Sustained arrest |

| Rapamycin-sensitive cells | Strong G1 arrest | 0.2-5 μM | Caspase activation [9] [10] | Sustained arrest |

| Rapamycin-resistant cells | Strong G1 arrest | 0.2-5 μM | Caspase activation [9] [10] | Sustained arrest |

| HEK293 cells | Effective arrest | 0.2-5 μM | mTORC1/2 inhibition [2] [10] | Time-dependent |

| Gallbladder cancer cells | G1 phase arrest | 1-10 μM | Phospho-P70S6K reduction [3] | 24-72 hours |

Modulation of Angiogenic Factor Expression

WYE-354 demonstrates significant modulatory effects on angiogenic factor expression, contributing to its anti-tumor efficacy through disruption of tumor vascularization processes [9] [12]. The compound induces down-regulation of angiogenic factors as part of its comprehensive anti-cancer mechanism, which correlates with strong G1 cell cycle arrest, selective induction of apoptosis, and repression of global protein synthesis [9] [12]. In endothelial HUVEC cells, WYE-354 at concentrations ranging from 10 nanomolar to 1 micromolar inhibits both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2 signaling, as revealed by dephosphorylation of S6 ribosomal protein and Akt, respectively [2] [8].

The anti-angiogenic effects of WYE-354 are mediated through multiple mechanisms that collectively contribute to reduced angiogenesis [2] [12]. The compound causes dephosphorylation of key signaling molecules including S6 ribosomal protein and Akt phosphorylation in endothelial cells, effectively disrupting the molecular pathways that support angiogenic processes [2] [8]. Interestingly, WYE-354 also activates mitogen-activated protein kinase signaling in HUVEC cells, which may represent a compensatory mechanism resulting from its inhibition of mammalian target of rapamycin complex 1 [2] [8].

In various cancer cell models, WYE-354 treatment at therapeutic concentrations between 0.2 and 5 micromolar results in the inhibition of both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2 substrates, leading to overall growth inhibition and growth arrest [2] [12]. The repression of global protein synthesis induced by WYE-354 at therapeutic doses contributes to the overall anti-angiogenic environment by limiting the cellular machinery necessary for supporting tumor vascularization [9] [12].

| Target/Effect | Modulation Type | Cell Type | Concentration | Functional Outcome |

|---|---|---|---|---|

| Angiogenic factors | Down-regulation | Endothelial cells | 10 nM-1 μM | Anti-angiogenic effect [9] [12] |

| S6 ribosomal protein | Dephosphorylation | HUVEC cells | 10 nM-1 μM | Reduced angiogenesis [2] [8] |

| Akt phosphorylation | Dephosphorylation | HUVEC cells | 10 nM-1 μM | Reduced angiogenesis [2] [8] |

| mTORC1 substrates | Inhibition | Various cancer cells | 0.2-5 μM | Growth inhibition [2] [12] |

| Protein synthesis | Repression | Cancer cells | Therapeutic doses | Growth arrest [9] [12] |

| MAPK signaling | Activation | HUVEC cells | 10 nM-1 μM | Compensatory activation [2] [8] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

Explore Compound Types